

# Technical Guide: Independent Verification of 30C-NBOMe Research Data

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## Compound of Interest

Compound Name: 30C-NBOMe (hydrochloride)

Cat. No.: B1162247

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## Part 1: Executive Summary & Structural Context

30C-NBOMe is a structural analog of the potent 5-HT<sub>2A</sub> agonist 25C-NBOMe.<sup>[1][2]</sup> While 25C-NBOMe possesses a 2-methoxybenzyl substitution (critical for its high-affinity "super-agonist" profile), 30C-NBOMe features a 3,4,5-trimethoxybenzyl group.<sup>[1][3]</sup> This substitution pattern mimics the A-ring of Mescaline, grafted onto the N-benzyl position of the 2C-C scaffold.

The Verification Challenge: Unlike 25C-NBOMe, widely cited in literature (e.g., Braden et al., 2006), 30C-NBOMe lacks extensive physiological or toxicological characterization. Commercial standards exist primarily for forensic analysis. Therefore, "verifying" 30C-NBOMe research data requires a comparative approach—using 25C-NBOMe as the "Gold Standard" control to validate the identity and relative potency of the 30C analog.

This guide outlines the protocol to independently verify 30C-NBOMe through Mass Spectrometry (MS) fingerprinting and 5-HT<sub>2A</sub> Receptor Binding Assays.

## Part 2: Structural Verification (The "Fingerprint")

Before pharmacological testing, the chemical identity must be validated. The primary risk in NBOMe research is isomer confusion (e.g., confusing 25C with 30C or other positional isomers).

## Mechanism of Differentiation

The definitive method for distinguishing 30C-NBOMe from its parent 25C-NBOMe is Electrospray Ionization (ESI) Mass Spectrometry.

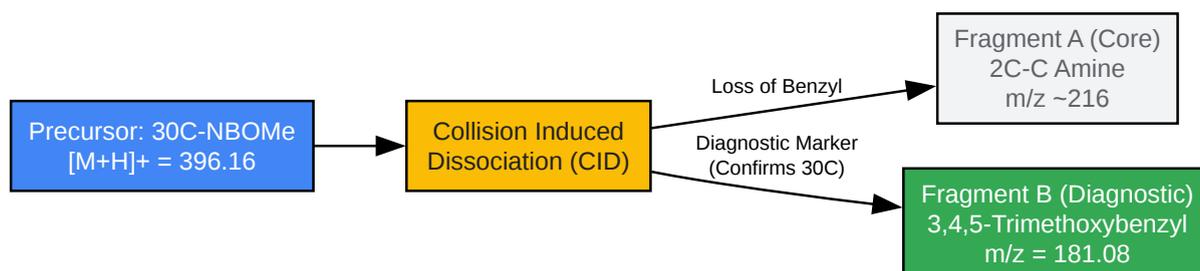
- 25C-NBOMe: Cleavage of the N-benzyl bond yields a 2-methoxybenzyl cation ( $m/z \sim 121$ ).
- 30C-NBOMe: Cleavage yields a 3,4,5-trimethoxybenzyl cation ( $m/z \sim 181$ ).<sup>[3]</sup>

## Experimental Protocol: LC-MS/MS Identification

Reagents: HPLC-grade Acetonitrile, Formic Acid, 30C-NBOMe Reference Standard (Cayman Chem Item No. 14528).

- Sample Prep: Dissolve 1 mg of sample in 1 mL Methanol. Dilute to 1  $\mu\text{g/mL}$  with mobile phase.
- Chromatography: C18 Column (2.1 x 100 mm, 1.7  $\mu\text{m}$ ). Gradient elution (5% to 95% B over 10 min).
- MS Settings: Positive ESI mode. Collision Energy (CE): 20-40 eV.
- Verification Criteria:
  - Precursor Ion:  $[M+H]^+ = 396.16$  (Consistent for both 25C and 30C).
  - Diagnostic Ion (30C): Observation of  $m/z 181.08$  (High abundance).
  - Absence Check: Absence of  $m/z 121.06$  (would indicate 25C contamination).

## Visualization: Fragmentation Logic



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Caption: MS/MS fragmentation pathway distinguishing 30C-NBOMe via the specific m/z 181.08 cation.

## Part 3: Pharmacological Verification (Receptor Affinity)

Once identity is confirmed, the research data (binding affinity/ $K_i$ ) must be verified.

Expert Insight: The 2-methoxy group in 25C-NBOMe forms a critical hydrogen bond with Ser156 (3.36) inside the 5-HT<sub>2A</sub> receptor, locking the agonist in place. 30C-NBOMe lacks this 2-position oxygen, instead having methoxys at 3, 4, and 5.<sup>[1][2][3][4]</sup> Consequently, expect a significantly lower affinity (higher  $K_i$ ) for 30C-NBOMe compared to 25C-NBOMe. If your data shows 30C is more potent than 25C, your assay is likely flawed or the sample is mislabeled.

### Comparative Data Table: Reference vs. Target

| Compound  | Structure Code      | Target Receptor    | Reference $K_i$ (nM) | Expected Relative Potency |
|-----------|---------------------|--------------------|----------------------|---------------------------|
| 25C-NBOMe | 2-OMe-benzyl        | 5-HT <sub>2A</sub> | 1.0 - 3.0 nM (High)  | Reference Standard (100%) |
| 30C-NBOMe | 3,4,5-triOMe-benzyl | 5-HT <sub>2A</sub> | > 50 nM (Predicted)* | Low (< 5% of 25C)         |
| 2C-C      | No benzyl           | 5-HT <sub>2A</sub> | ~20 - 50 nM          | Moderate                  |
| LSD       | Ergolene            | 5-HT <sub>2A</sub> | 1.0 - 5.0 nM         | High                      |

\*Note: 30C-NBOMe affinity is not well-documented in public literature. The >50nM prediction is based on SAR principles (Braden et al.) regarding the necessity of the 2-position substituent.

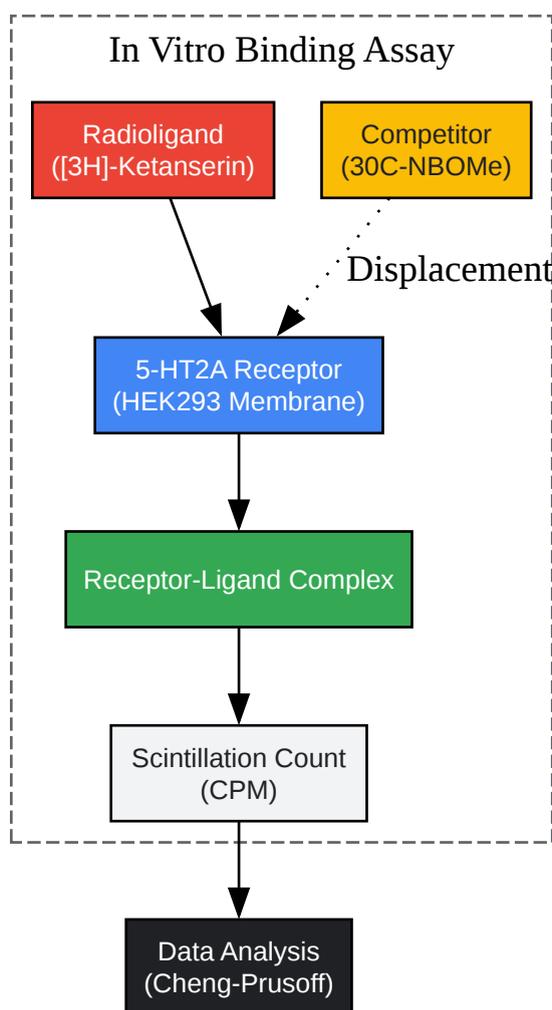
### Protocol: Competitive Radioligand Binding

Objective: Determine  $K_i$  of 30C-NBOMe by displacing [<sup>3</sup>H]-Ketanserin (antagonist) or [<sup>125</sup>I]-DOI (agonist).

- Membrane Prep: HEK293 cells stably expressing human 5-HT<sub>2A</sub> receptors.

- Radioligand: [<sup>3</sup>H]-Ketanserin (0.5 nM final conc).
- Competitor: 30C-NBOMe (Range: 10<sup>-10</sup> M to 10<sup>-5</sup> M).
- Control: 25C-NBOMe (Run in parallel to validate system sensitivity).
- Incubation: 60 min at 37°C in Tris-HCl buffer (pH 7.4).
- Termination: Rapid filtration over GF/B filters; liquid scintillation counting.
- Calculation: Convert IC<sub>50</sub> to K<sub>i</sub> using the Cheng-Prusoff equation:

## Visualization: 5-HT<sub>2A</sub> Signaling & Assay Logic



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Caption: Competitive binding workflow. 30C-NBOMe displaces the radioligand; reduced CPM indicates binding.

## Part 4: Safety & Handling (Critical)[6]

NBOMe compounds are potent psychotropic substances. Even if 30C-NBOMe is predicted to be less potent than 25C, it must be handled as a hazardous high-potency agonist.

- Engineering Controls: All powder handling must occur inside a certified chemical fume hood or glovebox.
- PPE: Nitrile gloves (double gloved), lab coat, safety goggles, and P100 respiratory protection if handling neat powder.
- Deactivation: Acidify waste solutions (pH < 3) to protonate the amine, then treat with bleach (hypochlorite) to degrade the structure before disposal.

## Part 5: References

- Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Molecular interaction of serotonin 5-HT<sub>2A</sub> receptor residues Phe339(6.[1]51) and Phe340(6.[1]52) with superpotent N-benzyl phenethylamine agonists.[1] *Molecular Pharmacology*, 70(6), 1956–1965.[1] Retrieved from [[Link](#)]
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## Sources

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